Cas no 922005-54-7 (1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Benzenemethanesulfonamide, 3-chloro-N-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-
- BRD-K84915648-001-01-9
- 922005-54-7
- (3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide
- SR-01000911715
- SR-01000911715-1
- 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
- AKOS021822233
- F2278-0191
-
- Inchi: 1S/C17H17ClN2O3S/c1-20-16-7-6-15(10-13(16)5-8-17(20)21)19-24(22,23)11-12-3-2-4-14(18)9-12/h2-4,6-7,9-10,19H,5,8,11H2,1H3
- InChI Key: XKUPGTUMFZTQGK-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CS(NC1C=CC2=C(C=1)CCC(N2C)=O)(=O)=O
Computed Properties
- Exact Mass: 364.0648413g/mol
- Monoisotopic Mass: 364.0648413g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.419±0.06 g/cm3(Predicted)
- Boiling Point: 622.1±65.0 °C(Predicted)
- pka: 8.85±0.20(Predicted)
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2278-0191-2μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-5μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-10μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-20μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-1mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-2mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-3mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-4mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-5mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2278-0191-10mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
1-(3-Chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: A Comprehensive Overview
The compound 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS No. 922005-54-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, pharmacological effects, and recent advancements in research.
Chemical Structure and Properties
The molecular structure of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is characterized by a methanesulfonamide group attached to a substituted quinoline derivative. The quinoline moiety is further substituted with a methyl group at position 1 and an oxo group at position 2. The presence of the chlorophenyl group at position 3 introduces electronic and steric effects that influence the compound's reactivity and bioavailability.
Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological targets. For instance, the methanesulfonamide group is known to enhance solubility and stability in aqueous environments, making it suitable for drug delivery applications. The quinoline ring system is also a well-known scaffold in medicinal chemistry due to its ability to interact with various protein targets through π–π stacking and hydrogen bonding.
Synthesis and Characterization
The synthesis of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the quinoline derivative through cyclization reactions and subsequent functionalization with the methanesulfonamide group.
Recent advancements in catalytic methods have enabled more efficient syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of the final product. These improvements are critical for scaling up production to meet increasing demand in preclinical studies.
Pharmacological Activities
One of the most exciting aspects of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has shown promise as an antiproliferative agent against various cancer cell lines.
Recent research has also explored its role in neuroprotective applications. Studies conducted using animal models have indicated that this compound may protect against oxidative stress-induced neuronal damage by modulating mitochondrial function. These findings underscore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Clinical Applications and Future Directions
The clinical potential of 1-(3-chlorophenyl)-N-(1-methyl-2 oxo 1 2 3 4 tetrahydroquinolin 6 yl)methanesulfonamide is currently being evaluated in early-stage clinical trials. Initial results suggest favorable safety profiles and tolerability in human subjects. However, further studies are required to confirm its efficacy across diverse patient populations.
Future research directions include exploring combination therapies that leverage this compound's unique properties alongside other therapeutic agents. Additionally, efforts are underway to optimize its bioavailability through formulation innovations such as lipid-based delivery systems.
In conclusion,922005 54 7, or methanesulfonamide, represents a significant advancement in medicinal chemistry with broad implications for drug development. Its versatile structure and promising biological activities make it a compelling candidate for addressing unmet medical needs across multiple therapeutic areas.
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